Increased Lipophilicity (LogP) of 2-Methyl-N-(2-methylphenyl)alanine vs. N-Phenyl Analog
The presence of the additional methyl group on the N-phenyl ring in 2-methyl-N-(2-methylphenyl)alanine (CAS 117755-95-0) results in a calculated increase in lipophilicity compared to the unsubstituted N-phenyl analog, 2-methyl-N-phenylalanine (CAS 59081-61-7). The XLogP3 for the target compound is 2.5, while the LogP for the comparator is reported as 2.16 [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 2-methyl-N-phenylalanine (CAS 59081-61-7), LogP = 2.16 |
| Quantified Difference | +0.34 LogP units (approx. 2.2-fold increase in partition coefficient) |
| Conditions | Computed property based on molecular structure. No specific experimental model. |
Why This Matters
This difference in lipophilicity is a key factor in the selection of a compound for applications requiring specific membrane permeability or solubility profiles, directly impacting ADME properties.
- [1] Kuujia. Cas no 117755-95-0 (2-methyl-N-(2-methylphenyl)Alanine). Computed Properties. https://www.kuujia.com/cas-117755-95-0.html. View Source
